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Compound of Interest

Compound Name: 2-Amino-1,3-propanediol

Cat. No.: B045262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-1,3-
propanediol, also known as serinol, as a key building block in the synthesis of various

pharmaceutical agents. This document details its application in the production of Iopamidol,

Fingolimod, and Chloramphenicol, offering generalized experimental protocols and relevant

technical data.

Introduction to 2-Amino-1,3-propanediol (Serinol)
2-Amino-1,3-propanediol is a versatile, prochiral organic compound that serves as a crucial

intermediate in the synthesis of numerous pharmaceuticals. Its structure, featuring both a

primary amine and two primary hydroxyl groups, allows for a variety of chemical modifications,

making it an ideal scaffold for drug design and development.

Key Properties of 2-Amino-1,3-propanediol:
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Property Value

CAS Number 534-03-2

Molecular Formula C₃H₉NO₂

Molecular Weight 91.11 g/mol

Appearance White crystalline solid

Solubility Highly soluble in water

Application in the Synthesis of Iopamidol
Iopamidol is a non-ionic, low-osmolar X-ray contrast agent used to improve the visibility of

internal body structures during radiographic procedures. The synthesis of Iopamidol utilizes 2-
Amino-1,3-propanediol to form the two side chains of the central tri-iodinated benzene ring.

Generalized Synthetic Scheme for Iopamidol
The synthesis of Iopamidol is a multi-step process that involves the amidation of 5-amino-2,4,6-

triiodoisophthaloyl dichloride with 2-Amino-1,3-propanediol, followed by acylation.

Reaction Overview:

Step 1: Reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-Amino-1,3-
propanediol.

Step 2: Protection of the hydroxyl groups of the serinol moieties via acetylation.

Step 3: Acylation of the amino group on the benzene ring with (S)-2-(acetyloxy)propionyl

chloride.

Step 4: Deprotection of the hydroxyl groups to yield Iopamidol.

Experimental Protocol (Generalized)
Disclaimer: This is a generalized protocol compiled from patent literature and may require

optimization.
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Step 1: Synthesis of N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-

1,3-benzenedicarboxamide

In a suitable reaction vessel, dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride (1

equivalent) in dimethylacetamide (DMA).

Add a solution of 2-Amino-1,3-propanediol (2 equivalents) and triethylamine (2.2

equivalents) in DMA to the vessel.

Maintain the reaction temperature at approximately 30°C for 1.5 hours.[1]

Cool the reaction mixture and add 4-dimethylaminopyridine (catalytic amount) followed by

the slow addition of acetic anhydride (excess).

Stir the reaction for about 2 hours and then quench by slow addition to water.

Isolate the resulting solid by filtration, wash with water, and dry to yield the tetra-acetylated

intermediate. A yield of approximately 90% has been reported for this step.[1]

Step 2: Synthesis of Pentaacetyliopamidol

Dissolve the tetra-acetylated intermediate (1 equivalent) in DMA.

Slowly add (S)-2-acetoxypropionyl chloride (1.1 equivalents).

Stir the reaction at room temperature for about 2 hours.

Quench the reaction by the slow addition of isopropanol and neutralize with tributylamine.

Collect the precipitated pentaacetyliopamidol by filtration, wash with isopropanol, and dry. A

yield of around 90% has been reported.[1]

Step 3: Synthesis of Iopamidol

Heat a solution of pentaacetyliopamidol in methanol containing a catalytic amount of

aqueous hydrochloric acid at reflux for approximately 30 hours.[1]

Remove the methanol by distillation and dissolve the residue in water.
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Neutralize the acid using an acid-scavenging resin.

Purify the aqueous solution by passing it through a column of a suitable polymer adsorbent

resin.

Crystallize the final product from ethanol. A yield of about 74% has been reported for this

final step.[1]

Quantitative Data Summary for Iopamidol Synthesis
Step Product Reported Yield

1

N,N'-bis[2-(acetyloxy)-1-

[(acetyloxy)methyl]ethyl]-5-

amino-2,4,6-triiodo-1,3-

benzenedicarboxamide

~90%[1]

2 Pentaacetyliopamidol ~90%[1]

3 Iopamidol ~74%[1]

Application in the Synthesis of Fingolimod
Fingolimod (FTY720) is an immunomodulating drug used primarily for treating multiple

sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator. The synthesis of

Fingolimod often involves the use of a 2-substituted-2-amino-1,3-propanediol derivative as

the core structure.

Generalized Synthetic Scheme for Fingolimod
One common retrosynthetic approach involves the alkylation of a protected 2-amino-1,3-
propanediol derivative with a suitable electrophile containing the 4-octylphenethyl side chain.

Reaction Overview:

Step 1: Protection of the amino and hydroxyl groups of a 2-amino-1,3-propanediol
derivative.

Step 2: Alkylation with a 4-octylphenethyl halide or other suitable electrophile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/WO2000050385A1/en
https://patents.google.com/patent/WO2000050385A1/en
https://patents.google.com/patent/WO2000050385A1/en
https://patents.google.com/patent/WO2000050385A1/en
https://www.benchchem.com/product/b045262?utm_src=pdf-body
https://www.benchchem.com/product/b045262?utm_src=pdf-body
https://www.benchchem.com/product/b045262?utm_src=pdf-body
https://www.benchchem.com/product/b045262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Deprotection to yield Fingolimod.

Experimental Protocol (Generalized)
Disclaimer: This is a generalized protocol compiled from various synthetic routes and may

require optimization.

A multi-step synthesis starting from diethyl acetamidomalonate provides a route to a key 2-
amino-1,3-propanediol intermediate for Fingolimod:

Alkylation: Diethyl acetamidomalonate is alkylated with phenethyl bromide using a base such

as cesium carbonate in a solvent like DMSO.

Reduction: The resulting diester is reduced to the corresponding diol using a reducing agent

like sodium borohydride in methanol. A high yield has been reported for this step.[2]

Protection: The diol is then acetylated with acetic anhydride in the presence of pyridine to

yield the diacetate.

Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with

octanoyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the

octanoyl group at the para position of the phenyl ring.

Reduction: The ketone is reduced to a methylene group via hydrogenation using a catalyst

such as 10% Pd/C in ethanol, reportedly in quantitative yield.[2]

Deprotection: The acetamide and diacetate protecting groups are removed by hydrolysis with

aqueous HCl under reflux to give Fingolimod hydrochloride. A good yield has been reported

for this final step.[2]

Quantitative Data Summary for a Fingolimod Synthesis
Route
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Step Reaction Reported Yield

1
Alkylation of diethyl

acetamidomalonate
75%[2]

2 Reduction of diester to diol Very good[2]

3-5 Acylation and Reduction Good overall yield[2]

6 Deprotection Good[2]

Fingolimod Mechanism of Action: S1P Receptor
Modulation
Fingolimod is a prodrug that is phosphorylated in vivo to form fingolimod-phosphate.[3] This

active metabolite is a sphingosine-1-phosphate (S1P) receptor modulator and acts as a

functional antagonist of the S1P1 receptor on lymphocytes.[3][4] This prevents lymphocytes

from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous

system.[4]
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Start: Reagents & Solvents

Reaction Setup:
- Temperature Control

- Stirring
- Inert Atmosphere (if needed)

Reaction Monitoring:
- TLC

- HPLC
- GC-MS

Work-up:
- Quenching
- Extraction
- Washing

Reaction Complete

Purification:
- Crystallization

- Column Chromatography

Analysis of Pure Product:
- NMR

- IR
- Mass Spectrometry

- Melting Point

Final Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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